({2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}(phenyl)sulfamoyl)dimethylamine
Description
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide is a complex organic compound with a unique structure that includes a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a sulfamide moiety
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-22(2)29(27,28)25(19-6-4-3-5-7-19)16-20(26)24-14-12-23(13-15-24)18-10-8-17(21)9-11-18/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJANVELQGOXWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological or psychiatric disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenylpiperazine derivatives and sulfamide-containing molecules. Examples are:
- 1-(4-fluorophenyl)piperazine
- N-(4-fluorophenyl)-N-methylmethanesulfonamide
- 4-(4-fluorophenyl)-1-piperazinyl-methanesulfonamide .
Uniqueness
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Biological Activity
The compound ({2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}(phenyl)sulfamoyl)dimethylamine is a complex organic molecule that has garnered attention due to its potential biological activity. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 421.5 g/mol. The structure features a piperazine ring, which is a common motif in many pharmacologically active compounds, and a sulfamoyl group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₃O₃ |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 1142211-50-4 |
| Hazard Classification | Irritant |
The compound exhibits various biological activities that are primarily attributed to its structural components:
- Tyrosinase Inhibition : Research has indicated that derivatives containing the piperazine moiety can act as competitive inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. This property is particularly relevant for treating hyperpigmentation disorders .
- Antimelanogenic Effects : In vitro studies have shown that certain derivatives of the compound can reduce melanin synthesis in B16F10 melanoma cells without inducing cytotoxicity. These effects suggest a potential application in cosmetic formulations aimed at skin lightening .
- Binding Affinity : Docking studies reveal that the compound can effectively bind to the active site of TYR, preventing substrate access and thereby inhibiting enzyme activity .
Case Studies
-
Inhibitory Effects on Tyrosinase : A study evaluated various 4-fluorobenzylpiperazine derivatives, including the target compound, for their ability to inhibit TYR. The results indicated that several compounds had low micromolar IC50 values, demonstrating strong inhibitory effects against TYR .
Compound ID IC50 (μM) Remarks 9 40.43 Least effective in the series 23 0.09 Strong competitive inhibitor 25 0.18 Competitive inhibition observed - Kinetic Studies : Kinetic analysis using Lineweaver-Burk plots confirmed that the selected compounds were competitive inhibitors of diphenolase activity, with varying affinities based on structural modifications .
Pharmacological Applications
The biological activities of this compound suggest several potential applications:
- Cosmetic Industry : Due to its antimelanogenic properties, it could be developed into skin lightening agents.
- Pharmaceutical Development : The inhibition of TYR opens avenues for treating conditions associated with excessive pigmentation, such as melasma or age spots.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of ({2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}(phenyl)sulfamoyl)dimethylamine?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is commonly employed. For example, piperazine derivatives are often synthesized via refluxing intermediates (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) with fluorophenyl-containing precursors under basic conditions (e.g., potassium carbonate in ethanol). Reaction time, solvent polarity, and stoichiometric ratios of reagents must be optimized to minimize side products. Purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether is recommended .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- X-ray crystallography for absolute configuration determination (e.g., as in , where H atoms were refined using a riding model with constrained bond lengths and angles).
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperazine ring conformation.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What chromatographic conditions are suitable for assessing purity?
- Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) is effective. Adjustments to column type (e.g., C18) and flow rate may enhance resolution. System suitability tests, including theoretical plate count and tailing factor, should precede analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin/dopamine receptors)?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina. Input the compound’s 3D structure (derived from X-ray data) and receptor crystal structures (e.g., 5-HT1A or D2R from PDB). Assess binding affinity (ΔG) and hydrogen bonding/π-π interactions with fluorophenyl and piperazine moieties. Validate predictions with in vitro competitive binding assays using radiolabeled ligands .
Q. What experimental designs address contradictions in reported bioactivity data (e.g., IC50 variability across studies)?
- Methodological Answer : Adopt a randomized block design with split-split plots to control variables like cell line heterogeneity and assay conditions. Replicate studies across independent labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and validate reproducibility .
Q. What mechanistic hypotheses explain its potential anticancer activity?
- Methodological Answer : Hypothesize dual inhibition of kinase pathways (e.g., PI3K/AKT) and DNA repair mechanisms (e.g., PARP). Test via:
- Western blotting to quantify phosphorylated signaling proteins.
- Comet assays to assess DNA damage in treated cancer cells.
Structural analogs (e.g., pyrimidine derivatives with sulfanyl groups) suggest thiol-mediated redox modulation as a secondary mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
